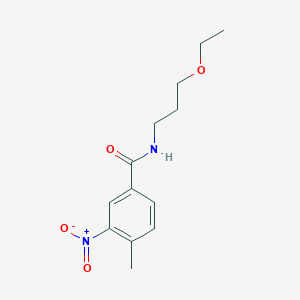![molecular formula C14H16Cl2N2O2S B4542966 N-(3,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4542966.png)
N-(3,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Description
Synthesis Analysis
The synthesis of related azaspirodecanes often involves multi-step chemical processes that include reactions such as cyclization, acylation, and functional group transformations. For instance, the synthesis of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a related compound, involves material purification, single crystal growth, and characterization prior to application in nonlinear optical devices (Kagawa et al., 1994).
Molecular Structure Analysis
The molecular structure of azaspirodecanes is characterized by the presence of a spiro linkage connecting two rings, which significantly influences their physical and chemical properties. X-ray crystallography is a common method used to determine the precise molecular geometry, as demonstrated in the study of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, providing detailed information on the compound's chiral nature and conformation (Wen, 2002).
Chemical Reactions and Properties
Azaspirodecanes participate in a variety of chemical reactions, including Smiles-type rearrangement, as observed in the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives. These reactions are facilitated by the unique structure of azaspirodecanes and can yield a wide range of derivatives with different functional groups (Chimichi, Nesi, & Neri, 1984).
Physical Properties Analysis
The physical properties of azaspirodecanes, such as melting point, solubility, and optical activity, are influenced by their molecular structure. For instance, the crystal growth and characterization of APDA reveal its suitability for application in nonlinear optical devices due to its good quality and second harmonic generation capability (Kagawa et al., 1994).
Chemical Properties Analysis
Azaspirodecanes exhibit a range of chemical properties, including reactivity towards various nucleophiles and electrophiles, and the ability to undergo rearrangements and cyclizations. The synthesis of 1,8-dioxa-3-azaspiro[4.5]dec-2-ene derivatives through a tandem Prins strategy demonstrates the versatility of azaspirodecanes in synthetic chemistry (Reddy et al., 2018).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c15-11-2-1-10(9-12(11)16)17-13(21)18-5-3-14(4-6-18)19-7-8-20-14/h1-2,9H,3-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYZNIXTVZZDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4542884.png)




![2-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4542919.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopentylbutanamide](/img/structure/B4542925.png)
![N,N-dibenzyl-N'-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4542940.png)
![4-chloro-N-{2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl}benzamide](/img/structure/B4542942.png)
![2-methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl propionate](/img/structure/B4542950.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4542955.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4542970.png)
![allyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4542974.png)